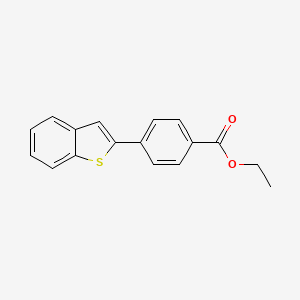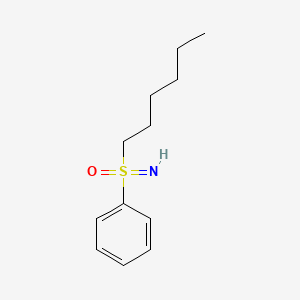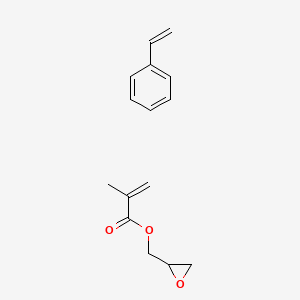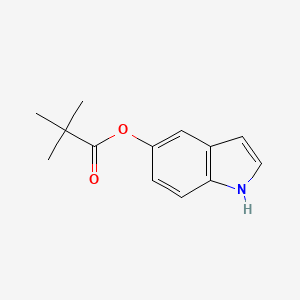
Ethyl 4-(1-benzothiophen-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-benzothiophen-2-yl)benzoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-benzothiophen-2-yl)benzoate typically involves the formation of the benzothiophene core followed by esterification. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst to form the benzothiophene scaffold . The resulting benzothiophene derivative can then be esterified with ethyl 4-bromobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(1-benzothiophen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Ethyl 4-(1-benzothiophen-2-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-benzothiophen-2-yl)benzoate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea, which have similar structural features and biological activities.
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: Ethyl 4-(1-benzothiophen-2-yl)benzoate is unique due to its specific ester functional group and the position of the benzothiophene moiety. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other benzothiophene or thiophene derivatives.
Propriétés
Formule moléculaire |
C17H14O2S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
ethyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C17H14O2S/c1-2-19-17(18)13-9-7-12(8-10-13)16-11-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3 |
Clé InChI |
KSWGEWBMEQPVII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)

![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

